Stemphyltoxin III
CAS No.: 102694-32-6
Cat. No.: VC20744667
Molecular Formula: C20H12O6
Molecular Weight: 348.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102694-32-6 |
---|---|
Molecular Formula | C20H12O6 |
Molecular Weight | 348.3 g/mol |
IUPAC Name | (10R,11S)-5,10,17-trihydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,8,16,18-heptaene-7,15-dione |
Standard InChI | InChI=1S/C20H12O6/c21-9-4-2-8-7-1-3-10(22)14-12(7)16(18-19(26-18)17(14)24)20(25)6-5-11(23)13(9)15(8)20/h1-6,16,18-19,21-22,25H/t16-,18?,19?,20-/m0/s1 |
Standard InChI Key | OXZKROMWFXHLSV-ACAXCVFMSA-N |
Isomeric SMILES | C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=C[C@]5([C@@H]3C6C(C2=O)O6)O)O |
SMILES | C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O |
Canonical SMILES | C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O |
Chemical Structure and Properties
Stemphyltoxin III, identified by CAS number 102694-32-6, is a perylene quinone derivative with the molecular formula C₂₀H₁₂O₆ . The compound has a systematic name of (6aR*, 6bS*, 7R*, 8R*)-3,6a,10-trihydroxy-4,9-dioxo-4,6a,6b,7,8,9-hexahydro-7,8-epoxyperylene . This complex structure includes an epoxide group that contributes significantly to its biological activity and chemical reactivity.
Physical and Chemical Properties
The physical and chemical properties of Stemphyltoxin III are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₂O₆ |
Molecular Weight | 348.3100 Da |
Accurate Mass | 348.0634 Da |
Density | 1.794 g/cm³ |
Boiling Point | 700.6°C at 760 mmHg |
Flash Point | 263.2°C |
LogP | 1.76580 |
Polar Surface Area | 107.36000 |
Vapor Pressure | 1.32E-20 mmHg at 25°C |
Index of Refraction | 1.857 |
Table 1: Physicochemical properties of Stemphyltoxin III
Structural Characteristics
Stemphyltoxin III possesses a hydroxyperylenequinone structure with an epoxide moiety that significantly influences its reactivity . Alternative nomenclature describes the compound as Perylo(1,2-b)oxirene-7,11-dione,7a,8a,8b,8c-tetrahydro-1,6,8c-trihydroxy-,(7aR-(7aalpha,8aalpha,8bbeta,8calpha)) . The international chemical identifier (InChIKey) is OXZKROMWFXHLSV-RNQOJCNYSA-N, which uniquely identifies this chemical structure .
Stability Characteristics
A notable characteristic of Stemphyltoxin III is its high chemical instability, primarily attributed to the reactive epoxide group in its structure. Studies have shown that Stemphyltoxin III is highly unstable even in solvents and buffers . This instability distinguishes it from other epoxide-containing mycotoxins such as ATX-II, which demonstrates greater stability under similar conditions. In one reported study, researchers observed a significant reduction in Stemphyltoxin III content after just 3 hours of incubation in phosphate-buffered saline (PBS), while ATX-II concentrations remained relatively stable .
Natural Occurrence and Sources
Fungal Origins
Stemphyltoxin III was originally isolated from Stemphylium botryosum var. Lactucum, a plant pathogen and mold . The first isolation was reported by Arnone, Alberto; Nasini, Gianluca; Merlini, Lucio; and Assante, Gemma in their 1986 publication in the Journal of the Chemical Society, Perkin Transactions . This discovery was part of a broader investigation into secondary mold metabolites.
Additional Microbial Sources
Subsequent research identified Stemphyltoxin III as a metabolite of Alternaria alternata, a widely distributed fungal species commonly found on decaying vegetation, soil, and various food products . This finding expanded understanding of the compound's distribution in nature and potential exposure routes for humans and animals.
Ecological and Agricultural Significance
The presence of Stemphyltoxin III in these fungi has ecological and agricultural implications. Alternaria species, including A. alternata, are common decay organisms affecting vegetables and ripened fruits, even under refrigeration conditions due to their ability to grow at low temperatures . Furthermore, A. alternata is commonly found in grain in regions with high incidences of esophageal cancer, suggesting potential public health concerns associated with its metabolites .
Isolation and Identification Methods
Historical Discovery
The original isolation of Stemphyltoxin III was documented in 1986 by Arnone and colleagues as part of their investigation into secondary mold metabolites from Stemphylium botryosum var. Lactucum . Later, in 1989, Stack and Mazzola reported the isolation and identification of Stemphyltoxin III from Alternaria alternata through spectroscopic studies .
Analytical Techniques
Biological Activity and Toxicological Effects
Mutagenicity
Stemphyltoxin III demonstrates significant mutagenic activity in bacterial assay systems. When tested in the Ames Salmonella typhimurium plate incorporation assay, it showed positive mutagenic responses both with and without metabolic activation in strains TA98 and TA1537, while exhibiting a marginal response in strain TA100 . This mutagenic activity is consistent with its classification as a genotoxic compound.
Genotoxicity
Along with other perylene quinones from Alternaria species (including altertoxin I, altertoxin II, altertoxin III, and alterperylenol), Stemphyltoxin III has demonstrated in vitro genotoxic properties . The epoxide-bearing structure is believed to play a significant role in this genotoxicity.
Cytotoxicity
Among identified Alternaria toxins, the epoxide-bearing analogs, including Stemphyltoxin III, altertoxin II, and altertoxin III, demonstrate the highest cytotoxic activity . This enhanced cytotoxicity correlates with the reactive epoxide moiety in their chemical structures.
Regulatory and Health Risk Assessment
Current Regulatory Status
Currently, there are no specific regulatory limits established for Stemphyltoxin III in food or feed products. The European Food Safety Authority (EFSA) Panel on Contaminants in the Food Chain (CONTAM Panel) has published scientific opinions on Alternaria toxins, addressing risks related to their presence in feed and food, but toxicological data remain insufficient to establish risk-based guidance values for many of these compounds .
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